2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol
Description
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Properties
IUPAC Name |
2-thiophen-3-yl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c14-10-9-5-8(7-1-4-15-6-7)12-13(9)3-2-11-10/h1-6H,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMYCAFQXZRKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CNC(=O)C3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2) and cyclin A2, leading to the inhibition of these enzymes. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can result in the suppression of cell proliferation. The compound’s ability to bind to the active site of CDK2 and form hydrogen bonds with key amino acids such as Leu83 underscores its potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. It has demonstrated cytotoxic activity against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound induces apoptosis in these cells, which is evident from the significant alteration in cell cycle progression and the induction of apoptotic markers. Additionally, it affects cell signaling pathways by inhibiting CDK2, leading to the disruption of cell cycle progression and ultimately cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest at the G1 phase, thereby preventing cells from entering the S phase and proliferating. The binding interactions involve hydrogen bonds with amino acids in the active site, which stabilize the compound-enzyme complex and enhance its inhibitory potency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods. Degradation products may form under certain conditions, which could potentially reduce its efficacy. Long-term studies have shown that the compound continues to exert cytotoxic effects on cancer cells, with sustained inhibition of CDK2 activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or dietary factors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues. The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.
Biological Activity
2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a thiophene ring fused to a pyrazolo[1,5-a]pyrazine framework, suggests a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The compound exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition leads to cell cycle arrest and reduced proliferation in cancer cells .
- Receptor Interaction : The compound interacts with tropomyosin receptor kinases (TRKs), affecting signaling pathways related to cell differentiation and growth .
Anticancer Activity
Research indicates that this compound possesses anticancer properties through several mechanisms:
- Cell Cycle Arrest : It induces G0-G1 phase arrest in cancer cell lines, effectively halting the proliferation of tumor cells .
- Inhibition of Tumor Growth : The compound has demonstrated efficacy against various cancer types by inhibiting tumor growth through its action on CDKs and TRKs .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antibacterial Activity
Preliminary studies suggest that derivatives of this compound may have antibacterial properties, making it a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the downregulation of key signaling pathways associated with cell survival and proliferation .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazolo derivatives have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the thiophene ring or the pyrazolo core can significantly affect potency and selectivity against target enzymes .
- Pharmacological Evaluations : Comprehensive pharmacological evaluations have shown that this compound has a favorable safety profile and exhibits low toxicity in preliminary toxicological studies .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
